[(3-cyclobutyl-1,2-oxazol-4-yl)methyl](methyl)amine
Description
(3-Cyclobutyl-1,2-oxazol-4-yl)methylamine is a substituted isoxazole derivative featuring a cyclobutyl group at the 3-position of the heterocyclic ring and a methylamine moiety at the 4-position. The compound’s structure combines the rigid, strained cyclobutyl ring with the planar isoxazole core, influencing its electronic, steric, and physicochemical properties.
Properties
IUPAC Name |
1-(3-cyclobutyl-1,2-oxazol-4-yl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-10-5-8-6-12-11-9(8)7-3-2-4-7/h6-7,10H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIYIUBTRQBGKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CON=C1C2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-cyclobutyl-1,2-oxazol-4-yl)methyl](methyl)amine typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a β-keto ester with hydroxylamine to form the oxazole ring.
Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced through a Grignard reaction or other suitable alkylation methods.
N-Methylation: The final step involves the methylation of the amine group using methyl iodide or other methylating agents under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(3-cyclobutyl-1,2-oxazol-4-yl)methyl](methyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the oxazole ring.
Reduction: Reduced forms of the compound, potentially leading to the opening of the oxazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(3-cyclobutyl-1,2-oxazol-4-yl)methyl](methyl)amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of [(3-cyclobutyl-1,2-oxazol-4-yl)methyl](methyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Molecular Features
The table below highlights key structural differences and molecular parameters among (3-cyclobutyl-1,2-oxazol-4-yl)methylamine and analogs:
| Compound Name | 3-Substituent | 5-Substituent | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|---|
| (3-Cyclobutyl-1,2-oxazol-4-yl)methylamine | Cyclobutyl | H | C₉H₁₄N₂O | 166.22 | Not available |
| N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine | Phenyl | Methyl | C₁₃H₁₅N₂O | 202.26 | 857283-57-9 |
| (3-Ethyl-1,2-oxazol-4-yl)methylamine | Ethyl | H | C₇H₁₂N₂O | 140.19 | 1512204-67-9 |
| [(3,5-Dimethyl-1,2-oxazol-4-yl)methyl][2-(4-fluorophenyl)ethyl]amine | Methyl | Methyl | C₁₄H₁₆FN₃O | 261.30 | Not available |
Key Observations :
- Cyclobutyl vs. Phenyl : The cyclobutyl group introduces steric bulk and ring strain compared to the planar, aromatic phenyl group. This may reduce π-π stacking interactions but enhance conformational rigidity .
- Ethyl vs. Cyclobutyl : The ethyl group (linear, flexible) likely improves solubility compared to the cyclobutyl variant, which has higher lipophilicity due to its aliphatic ring .
Biological Activity
(3-cyclobutyl-1,2-oxazol-4-yl)methylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.
Chemical Structure
The compound features a cyclobutyl group and an oxazole ring, which are known to enhance biological activity through various mechanisms. The oxazole moiety is particularly significant due to its role in modulating biological interactions.
Biological Activity Overview
The biological activity of (3-cyclobutyl-1,2-oxazol-4-yl)methylamine has been investigated primarily in the context of antimicrobial and anticancer properties.
Antimycobacterial Activity
Recent studies have highlighted the antimycobacterial potential of oxazole derivatives. For instance, a related compound with a similar structure demonstrated significant activity against Mycobacterium tuberculosis (MTB) and multidrug-resistant strains (MDR-TB). One specific derivative showed an MIC (Minimum Inhibitory Concentration) of 0.14 µM against MTB, outperforming traditional treatments like isoniazid by 2.5 to 80 times in various assays .
The proposed mechanisms for the biological activity of compounds like (3-cyclobutyl-1,2-oxazol-4-yl)methylamine include:
- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to interfere with the synthesis of mycobacterial cell walls.
- Disruption of Metabolic Pathways : The oxazole ring may interact with key enzymes involved in mycobacterial metabolism.
- Selective Toxicity : These compounds exhibit high selectivity indices, indicating low toxicity to mammalian cells while effectively targeting bacterial cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Cyclobutyl Group : The presence of a cyclobutyl substituent has been linked to improved potency and selectivity against microbial targets.
- Oxazole Ring Modifications : Alterations in the oxazole structure can significantly affect binding affinity and efficacy against specific pathogens .
Case Studies
Several case studies have investigated the efficacy of related compounds:
- Compound 8 : This derivative was tested in vivo and showed a reduction in mycobacterial load in lung and spleen tissues, indicating potential for therapeutic use in tuberculosis treatment .
- Comparative Studies : Various oxazole derivatives were screened for their antimycobacterial properties, revealing that structural modifications could enhance potency while maintaining low toxicity profiles .
Data Tables
| Compound | MIC (µM) | Selectivity Index | Activity Type |
|---|---|---|---|
| Compound 8 | 0.14 | >1307 | Antimycobacterial |
| Isoniazid | 0.35 | N/A | Antimycobacterial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
